molecular formula C26H33N3O5S B2994640 2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894026-06-3

2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2994640
CAS No.: 894026-06-3
M. Wt: 499.63
InChI Key: WYQNZHHQOFPPQH-UHFFFAOYSA-N
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Description

This compound is a sulfonyl-containing indole-acetamide derivative with a 4-ethoxyphenylamino substituent and N,N-diisopropyl groups. Its structure combines an indole core linked via a sulfonyl group to a glyoxylamide moiety, which is further substituted with a 4-ethoxyphenyl group.

Properties

IUPAC Name

2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5S/c1-6-34-21-13-11-20(12-14-21)27-25(30)17-35(32,33)24-15-28(23-10-8-7-9-22(23)24)16-26(31)29(18(2)3)19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQNZHHQOFPPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its complex structure. The presence of the sulfonyl and ethoxyanilino groups suggests it may influence sulfonation and oxidation reactions, respectively. These reactions could alter various downstream effects, including the regulation of metabolic processes and signal transduction pathways.

Pharmacokinetics

The presence of the sulfonyl and ethoxyanilino groups suggests it may be metabolized by sulfotransferases and cytochrome p450 enzymes, respectively. These enzymes could influence the compound’s bioavailability and half-life in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the activity of enzymes such as sulfotransferases and cytochrome P450, which the compound may interact with, can be influenced by these factors.

Biological Activity

The compound 2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes:

  • An indole moiety , known for its presence in various biologically active compounds.
  • A sulfonamide linkage , which can enhance pharmacological properties.
  • An ethoxyphenyl group , contributing to its potential efficacy.

The molecular formula is C24H29N3O5SC_{24}H_{29}N_{3}O_{5}S with a molecular weight of approximately 471.57 g/mol .

Preliminary studies indicate that this compound acts primarily as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in cortisol metabolism, and its inhibition may have therapeutic implications for conditions such as obesity and metabolic syndrome. By modulating glucocorticoid levels, the compound could potentially influence metabolic pathways associated with these disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against 11β-HSD1. The binding affinity and selectivity were assessed using various biochemical methods, including:

  • Surface Plasmon Resonance (SPR) : Used to quantify binding interactions.
  • Isothermal Titration Calorimetry (ITC) : Employed to measure the thermodynamic parameters of binding.

Comparative Analysis with Related Compounds

A comparative analysis reveals how structural variations influence biological activity. Below is a summary table highlighting the differences among several related compounds:

Compound NameStructural FeaturesBiological Activity
2-(3-(4-Methoxyphenyl)amino)-N,N-diethylacetamideLacks sulfonamide groupPotentially similar
N,N-DiethylacetamideSimple acetamideLimited biological activity
3-(4-Ethoxyphenyl)-N,N-diisopropylacetamideDifferent substituentsVaries based on modifications

The unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs .

Case Studies and Clinical Implications

Although direct clinical studies on this specific compound are not yet available, ongoing research into similar compounds suggests potential applications in treating metabolic syndrome and related disorders. The modulation of glucocorticoid activity is particularly relevant given the rising prevalence of obesity and diabetes globally.

Comparison with Similar Compounds

Structural Analog: 2-(3-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide (CAS 921127-81-3)

  • Key Differences: Substituent on Phenyl Ring: The 4-ethoxyphenyl group (OCH₂CH₃) in the target compound is replaced with a 4-acetamidophenyl group (NHCOCH₃). Electronic Effects: The ethoxy group is electron-donating, while the acetamido group has mixed electron-donating/withdrawing properties due to resonance effects. Hydrogen Bonding: The acetamido group can act as both a hydrogen bond donor and acceptor, whereas the ethoxy group primarily acts as a hydrogen bond acceptor.
  • Implications : The acetamido analog may exhibit stronger interactions with polar biological targets (e.g., kinases or proteases) due to its hydrogen-bonding capacity. However, the ethoxy group in the target compound could enhance lipophilicity, improving membrane permeability .

Structural Analog: N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

  • Key Differences :
    • Core Structure : Lacks the sulfonyl group and indole substitution pattern of the target compound.
    • Substituents : Features a fluoro-biphenyl group linked via a propanamide chain.
    • Pharmacophore : The biphenyl moiety may enhance π-π stacking interactions, while the fluorine atom could improve metabolic stability.
  • Implications : This compound’s biphenyl group may confer higher affinity for aromatic-rich binding pockets (e.g., GPCRs or nuclear receptors). In contrast, the target compound’s sulfonyl group could enhance selectivity for sulfonamide-sensitive targets like carbonic anhydrases .

Structural Analog: 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

  • Key Differences :
    • Sulfur Linkage : Contains a sulfanyl (S) group instead of a sulfonyl (SO₂) group.
    • Substituent : A 4-chlorophenyl group replaces the 4-ethoxyphenyl group.
    • Azepanyl Ring : Introduces a seven-membered nitrogen ring, which may influence conformational flexibility.
  • The chloro substituent’s electron-withdrawing nature might enhance binding to electron-rich targets compared to the ethoxy group .

Structural Analog: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key Differences :
    • Core Structure : Features a pyrazolone ring instead of an indole.
    • Substituents : Dichlorophenyl and methyl groups dominate.
    • Crystal Structure : Exhibits three distinct conformations in the asymmetric unit, highlighting structural flexibility.
  • Implications : The pyrazolone core may confer antioxidant or anti-inflammatory properties, while the dichlorophenyl group enhances hydrophobicity. The target compound’s indole-sulfonyl architecture might offer superior stability in biological systems .

Structural Analog: 2-[(3Z)-3-[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-ethoxyphenyl)acetamide

  • Key Differences: Thiazolidinone Moiety: Incorporates a thiazolidinone ring with a sulfanylidene group. Substituents: Includes a 3,4-dimethoxyphenyl group and a 4-ethoxyphenylacetamide.
  • Implications: The thiazolidinone ring may enhance metal-chelating properties, making it relevant for metalloenzyme inhibition. The target compound’s simpler sulfonyl-indole structure could offer synthetic advantages and reduced off-target effects .

Research Findings and Implications

  • Substituent Diversity : Ethoxy, acetamido, and chloro groups modulate solubility and target affinity. Ethoxy may balance lipophilicity and metabolic stability.
  • Structural Flexibility: Compounds with rigid cores (e.g., indole) exhibit fewer conformational isomers, simplifying drug design compared to pyrazolone or thiazolidinone derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis involves coupling reactions using reagents like EDC·HCl and triethylamine in dichloromethane. For example, 3,4-dichlorophenylacetic acid and 4-aminoantipyrine are coupled at 273 K, followed by purification via column chromatography (hexane/ethyl acetate) . Optimization includes adjusting stoichiometry, temperature, and solvent polarity.

Q. Which spectroscopic methods are critical for structural characterization?

  • Methodology :

  • 1H/13C NMR : Confirm indole protons (δ 7.1–7.8 ppm) and diisopropyl methyl groups (δ 1.0–1.5 ppm).
  • IR : Identify carbonyl (1650–1750 cm⁻¹) and sulfonyl (1150–1300 cm⁻¹) stretches .
  • MS : Validate molecular weight (e.g., exact mass ± 2 ppm via HRMS).

Q. How can X-ray crystallography determine conformational stability?

  • Methodology : Grow single crystals via slow evaporation (e.g., dichloromethane). Analyze torsion angles (e.g., 54.8°–77.5° between aromatic rings) and hydrogen-bonding networks (N–H···O dimers) to resolve steric effects .

Q. What strategies mitigate steric hindrance during synthesis?

  • Methodology : Use bulky bases (e.g., diisopropylethylamine) to reduce steric clashes. Conformational flexibility in intermediates (e.g., sulfonyl-ethyl chain rotation) improves coupling efficiency .

Q. What purification techniques are recommended?

  • Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/DCM). Aqueous workup (NaHCO3 washes) removes unreacted reagents .

Advanced Research Questions

Q. How to resolve contradictions between experimental NMR data and computational predictions?

  • Methodology : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*). Deviations >0.3 ppm suggest dynamic effects (e.g., sulfonyl group rotation). Use molecular dynamics (AMBER) to model solvent interactions .

Q. What catalytic methods enable indole core construction?

  • Methodology : Pd(OAc)2/dppf-catalyzed reductive cyclization of nitroarenes with formic acid derivatives (CO surrogate) in DMF at 80°C forms the indole ring. Yields >70% achieved for analogs .

Q. How do hydrogen-bonding patterns affect stability and solubility?

  • Methodology : X-ray structures show R²²(10) dimers via N–H···O bonds, reducing solubility in hexane but enhancing thermal stability (>200°C). Solubility in DMSO correlates with disrupted H-bonding .

Q. What computational approaches predict pharmacokinetics?

  • Methodology :

  • logP/TPSA : Calculate via ChemAxon (logP ~3.5, TPSA ~100 Ų).
  • Docking : AutoDock Vina assesses binding to kinase targets (e.g., ΔG < -8 kcal/mol).
  • ADMET : SwissADME predicts moderate bioavailability (Lipinski’s rule compliant) .

Q. How to address unexpected stereoisomer formation?

  • Methodology : Chiral HPLC (Chiralpak IA column) resolves enantiomers. Asymmetric catalysis (e.g., (R)-BINAP in Heck reactions) controls indole stereochemistry (ee >90%) .

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